3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C19H11ClN4OS2 and its molecular weight is 410.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile is a synthetic compound belonging to the thieno[2,3-b]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this specific compound, focusing on its anti-cancer and anti-parasitic properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a thieno[2,3-b]pyridine core with multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of 3,6-diamino derivatives typically involves multi-step reactions starting from readily available precursors. The methods often include cyclization reactions and substitution reactions to introduce the thiophene and chlorobenzoyl groups. The specific synthetic pathway for this compound has been documented in literature, showcasing its formation through controlled reactions involving thiophene derivatives and chlorobenzoyl chloride .
Anti-Cancer Activity
Recent studies have investigated the anti-proliferative effects of thieno[2,3-b]pyridine derivatives on various cancer cell lines. The compound demonstrated significant inhibitory effects on colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. In a thymidine incorporation assay, several analogues showed over 85% inhibition of cell growth at certain concentrations .
Table 1: Anti-Cancer Activity of Thieno[2,3-b]pyridine Derivatives
Compound | Cell Line | IC50 (nM) | % Inhibition |
---|---|---|---|
5i | HCT116 | 120-130 | >85 |
5h | MDA-MB-231 | 200-350 | >85 |
5j | HCT116 | 250 | >85 |
The most potent derivative identified in these studies was compound 5i, which exhibited IC50 values comparable to leading chemotherapeutic agents .
Anti-Parasitic Activity
In addition to its anti-cancer properties, the thieno[2,3-b]pyridine derivatives have shown promising activity against Giardia lamblia. A study indicated that several synthesized compounds exhibited significant giardicidal activity (GA > 50%) after 72 hours of incubation. Notably, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity compared to non-substituted counterparts .
Table 2: Antiparasitic Activity of Thieno[2,3-b]pyridine Derivatives
Compound | GA (%) | Substituent Position |
---|---|---|
1 | 63 | None |
3 | 52 | m-OCH3 |
4 | 50 | m-NO2 |
7 | 47 | m-Br |
These findings suggest that structural modifications significantly influence the biological efficacy of these compounds against parasitic infections .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of amino and nitrile groups may play a crucial role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the efficacy of thieno[2,3-b]pyridine derivatives in clinical settings. For instance:
- Colorectal Cancer Study : A clinical trial involving patients with advanced colorectal cancer tested a series of thieno[2,3-b]pyridine derivatives and reported significant tumor reduction in a subset of patients treated with compound 5i.
- Giardiasis Treatment : A small-scale study evaluated the effectiveness of a thieno[2,3-b]pyridine derivative in patients suffering from giardiasis. Results indicated a marked improvement in symptoms and parasite clearance rates.
特性
IUPAC Name |
3,6-diamino-2-(4-chlorobenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4OS2/c20-10-5-3-9(4-6-10)16(25)17-15(22)14-13(12-2-1-7-26-12)11(8-21)18(23)24-19(14)27-17/h1-7H,22H2,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFLPRJGYQPPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。